5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside derived from uridine, where an amino group replaces the hydroxyl group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the preparation of 5’-azidouridine, which can be achieved using a Mitsonobu reaction with hydrazoic acid or a reaction of uridine with lithium azide, triphenylphosphine, and carbon tetrabromide . The azide group is then hydrogenated to form 5’-aminouridine. Further protection of the amino group can be done using para-methoxytrityl chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. biosynthetic methods have been explored, particularly in the context of expanding the structural diversity of compounds like sansanmycin .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various analogues.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various 5’-substituted uridine derivatives, which have been shown to possess unique biological activities .
Scientific Research Applications
5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: It plays a role in the study of RNA synthesis and function.
Medicine: this compound and its derivatives have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA, where it can inhibit RNA synthesis and function. The compound exerts its effects by interfering with the function of pyrimidine-containing cofactors and inhibiting the synthesis of RNA . Molecular targets include enzymes involved in RNA synthesis and processing.
Comparison with Similar Compounds
5-Hydroxyuridine: Another modified nucleoside with similar inhibitory effects on RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness: 5-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific modifications at the 5’ position, which confer distinct biological activities.
Properties
CAS No. |
62600-09-3 |
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Molecular Formula |
C9H13N3O6 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2,10H2,(H,11,16,17) |
InChI Key |
YBTWWWIJBCCYNR-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N |
2149-76-0 | |
solubility |
38.9 [ug/mL] |
Origin of Product |
United States |
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